
N-(2-methoxy-1-methylethyl)-2-phenyl-2-(phenylthio)acetamide
Übersicht
Beschreibung
N-(2-methoxy-1-methylethyl)-2-phenyl-2-(phenylthio)acetamide, also known as NSC745887, is a compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
N-(2-methoxy-1-methylethyl)-2-phenyl-2-(phenylthio)acetamide is believed to exert its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDAC activity, this compound can alter gene expression and induce cell death in cancer cells. Additionally, this compound can modulate the activity of transcription factors such as NF-κB and AP-1, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in tumor growth and metastasis. In macrophages, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to modulate the activity of proteins involved in the regulation of cell cycle progression and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-1-methylethyl)-2-phenyl-2-(phenylthio)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound has also been shown to have low toxicity in vitro and in vivo. However, this compound has some limitations for lab experiments. It is not water-soluble and must be dissolved in organic solvents such as DMSO or ethanol. This compound is also unstable in solution and must be stored at -20°C.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxy-1-methylethyl)-2-phenyl-2-(phenylthio)acetamide. One area of research is the development of this compound analogs with improved potency and selectivity for HDAC inhibition. Another area of research is the investigation of this compound in combination with other anticancer agents or immunomodulatory drugs. Additionally, this compound could be studied for its potential therapeutic effects in other areas such as neurodegenerative diseases or autoimmune disorders.
Conclusion
This compound is a compound that has potential therapeutic properties in various areas of scientific research. Its ability to inhibit HDAC activity and modulate gene expression makes it a promising candidate for the development of new anticancer drugs or anti-inflammatory agents. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-1-methylethyl)-2-phenyl-2-(phenylthio)acetamide has been studied for its potential therapeutic properties in various areas of scientific research. One study found that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death, in vitro and in vivo. Another study showed that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in macrophages.
Eigenschaften
IUPAC Name |
N-(1-methoxypropan-2-yl)-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14(13-21-2)19-18(20)17(15-9-5-3-6-10-15)22-16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQWAGJOYBEIHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



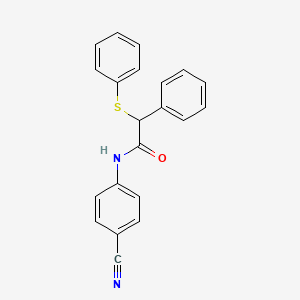
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B3954005.png)
![N-benzyl-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B3954016.png)
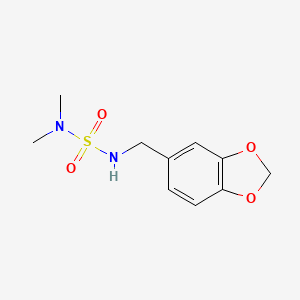
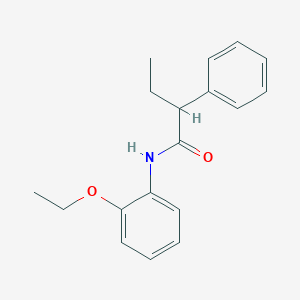
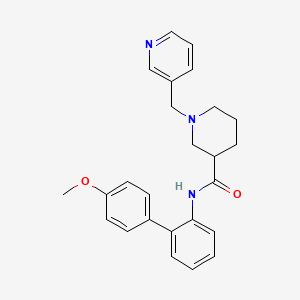
![2-{[phenyl(phenylthio)acetyl]amino}benzamide](/img/structure/B3954042.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3954043.png)
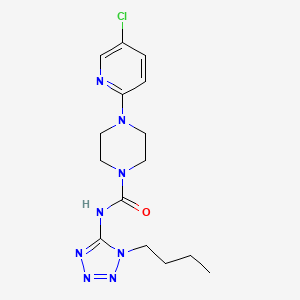
![5-(1-methylethylidene)-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3954054.png)
![6-iodo-3-(2-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3954059.png)
![3-[(4-ethoxyphenyl)amino]-1,3-diphenyl-2-propen-1-one](/img/structure/B3954067.png)
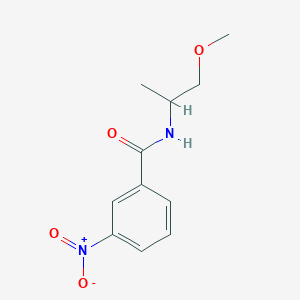
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B3954088.png)